Phenazine (methosulfate)
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Overview
Description
Phenazine (methosulfate) is a nitrogen-containing heterocyclic compound known for its redox properties. It is widely used as an electron transfer reactant, coupling NAD(P)H generation to the reduction of tetrazolium salts in biochemical assays . This compound is also recognized for its role in generating superoxide radicals, which are crucial in various biochemical and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenazine (methosulfate) can be synthesized through several methods:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units under alkaline conditions.
Beirut Method: This method includes the reductive cyclization of diphenylamines.
Oxidative Cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to form C-N bonds.
Industrial Production Methods: Industrial production of phenazine (methosulfate) typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The Wohl–Aue method, despite its harsh conditions, is often preferred due to its efficiency in producing phenazine derivatives .
Chemical Reactions Analysis
Phenazine (methosulfate) undergoes various chemical reactions, including:
Oxidation: It acts as an electron acceptor, undergoing oxidation to form phenazine radicals.
Reduction: It can be reduced by NAD(P)H to form its reduced form, which is colorless.
Substitution: Phenazine derivatives can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: NAD(P)H is a common reducing agent.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Phenazine radicals and other oxidized derivatives.
Reduction: Reduced phenazine (methosulfate).
Substitution: Substituted phenazine derivatives.
Scientific Research Applications
Phenazine (methosulfate) has a wide range of applications in scientific research:
Chemistry: Used as an electron transfer reactant in various biochemical assays.
Biology: Employed in cell viability assays to couple NAD(P)H generation to the reduction of tetrazolium salts.
Medicine: Investigated for its potential in inducing oxidative stress and apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its redox properties.
Mechanism of Action
Phenazine (methosulfate) exerts its effects primarily through its redox properties. It acts as an electron transfer reactant, facilitating the transfer of electrons in biochemical reactions . This compound generates superoxide radicals, which induce oxidative stress and apoptosis in cells . The molecular targets include various redox-sensitive proteins and enzymes involved in cellular stress responses .
Comparison with Similar Compounds
Phenazine (methosulfate) is unique due to its specific redox properties and applications. Similar compounds include:
Phenazine Ethosulfate: Another phenazine derivative used as an electron transfer reactant.
Phenazine-1-Carboxylic Acid: Known for its antimicrobial properties.
Pyocyanin: A natural phenazine derivative with antibiotic properties.
Phenazine (methosulfate) stands out due to its widespread use in biochemical assays and its potential in medical research for inducing oxidative stress and apoptosis .
Properties
Molecular Formula |
C14H15N2O4S+ |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
methyl hydrogen sulfate;5-methylphenazin-5-ium |
InChI |
InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
RXGJTUSBYWCRBK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)O |
Origin of Product |
United States |
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